molecular formula C24H18N4O2S3 B11559455 N-[3-(acetylamino)phenyl]-2-{[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide

N-[3-(acetylamino)phenyl]-2-{[3-cyano-4,6-di(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B11559455
M. Wt: 490.6 g/mol
InChI Key: SXLJAZUFAMYTRG-UHFFFAOYSA-N
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Description

2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(3-ACETAMIDOPHENYL)ACETAMIDE is a complex organic compound that features a pyridine ring substituted with cyano and thiophene groups, linked to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(3-ACETAMIDOPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Pyridine Core: The pyridine ring is synthesized through a series of reactions involving the condensation of thiophene derivatives with cyano groups.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions.

    Attachment of the Acetamide Moiety: The final step involves the coupling of the pyridine derivative with 3-acetamidophenylacetyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(3-ACETAMIDOPHENYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with cellular proteins and enzymes. The cyano and thiophene groups are believed to play a crucial role in binding to the active sites of target proteins, thereby inhibiting their function. This can lead to the disruption of cellular processes such as DNA replication and repair, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

    2-(3-CYANO-6-(THIOPHEN-2-YL)-4,4’-BIPYRIDIN-2-YLOXY)ACETOHYDRAZIDE: This compound shares a similar pyridine core but differs in the functional groups attached.

    2,6-BIS(1-BUTYL-1H-1,2,3-TRIAZOL-1-YL)PYRIDINE: Another pyridine derivative with different substituents.

Uniqueness

2-{[3-CYANO-4,6-BIS(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}-N-(3-ACETAMIDOPHENYL)ACETAMIDE is unique due to the combination of cyano, thiophene, and acetamide groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an anticancer agent make it a valuable compound for further research.

Properties

Molecular Formula

C24H18N4O2S3

Molecular Weight

490.6 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(3-cyano-4,6-dithiophen-2-ylpyridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C24H18N4O2S3/c1-15(29)26-16-5-2-6-17(11-16)27-23(30)14-33-24-19(13-25)18(21-7-3-9-31-21)12-20(28-24)22-8-4-10-32-22/h2-12H,14H2,1H3,(H,26,29)(H,27,30)

InChI Key

SXLJAZUFAMYTRG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CS4)C#N

Origin of Product

United States

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